![molecular formula C21H16FN3OS B3033876 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242956-33-7](/img/structure/B3033876.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
The compound “2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains several functional groups and rings, including a dihydroisoquinoline ring, a fluorophenyl group, and a thienopyrimidinone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 5,6-annulated 2-arylthieno [2,3-d]pyrimidin-4(3H)-ones were prepared as potentially pleiotropic anticancer drugs . Another study reported the design and synthesis of EGFR-TKIs with thieno[3,2-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. Crystal structure studies of similar compounds have shown that the positioning of the carboxylate group and the twist provided by the sulfonamide are critical for binding .Scientific Research Applications
Acaricidal Activity
This compound has been investigated for its acaricidal properties. In a study, a series of structurally simple quaternary 2-aryl-3,4-dihydroisoquinolin-2-ium compounds were designed and synthesized based on sanguinarine, a natural active quaternary isoquinoline alkaloid. These compounds were evaluated for in vitro acaricidal activity against Psoroptes cuniculi, a parasitic mite. The results showed that 22 out of 24 tested compounds displayed varying degrees of activity at 0.4 mg/mL. Notably, 14 compounds were significantly more effective than ivermectin (a standard acaricide) and 6-methoxy dihydrosanguinarine (a derivative of sanguinarine). The comprehensive relative activity of these compounds ranged from 1.4 to 16.5 times that of ivermectin and 1.5 to 18.8 times that of 6-methoxy dihydrosanguinarine .
The structure–activity relationship (SAR) analysis revealed that introducing substituents to the N-benzene ring, especially halogen atoms and trifluoromethyl groups, led to significant improvements in activity. The position of the fluorine atom, methyl group, and hydroxyl group also played crucial roles in determining the compound’s efficacy. Overall, 2-aryl-3,4-dihydroisoquinolin-2-iums hold promise as potential candidates for developing new isoquinoline acaricidal agents.
a. Medicinal Chemistry: Investigating the compound’s interactions with biological targets, such as enzymes or receptors, could reveal potential therapeutic applications. Computational studies and in vitro assays could shed light on its pharmacological properties.
b. Anticancer Properties: Given the structural similarity to isoquinoline alkaloids, this compound might exhibit anticancer activity. Researchers could explore its effects on cancer cell lines and investigate mechanisms of action.
c. Neurological Disorders: Isoquinoline derivatives have shown promise in neurological disorders. This compound’s unique structure warrants investigation for potential neuroprotective or neuroregenerative effects.
d. Anti-inflammatory Activity: Considering the phenyl and thieno rings, this compound might possess anti-inflammatory properties. In vitro and in vivo studies could assess its impact on inflammatory pathways.
e. Antimicrobial Effects: Given its quaternary ammonium structure, this compound could be explored as an antimicrobial agent. Testing against bacteria, fungi, and other pathogens would be informative.
f. Agrochemical Applications: Acaricidal activity suggests potential use in agriculture. Investigating its effects on plant pests or soil organisms could reveal applications in crop protection.
Conclusion
The compound “2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” holds promise across various fields, and further research is essential to unlock its full potential. Researchers should explore its mechanisms of action, safety profile, and broader applications to harness its benefits in medicine, agriculture, and beyond . 🌟
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , specifically the cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the function of Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This disruption in energy metabolism leads to a decrease in ATP production, which is essential for the survival and reproduction of the bacteria .
Pharmacokinetics
The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743)
Result of Action
The result of the compound’s action is the inhibition of the growth and reproduction of Mycobacterium tuberculosis . This is achieved by disrupting the bacteria’s energy metabolism, leading to a decrease in ATP production .
Future Directions
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-16-7-5-14(6-8-16)17-12-27-19-18(17)23-21(24-20(19)26)25-10-9-13-3-1-2-4-15(13)11-25/h1-8,12H,9-11H2,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYFQIJBQNIZCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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